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Compound of Interest

Compound Name: FFN270 hydrochloride

Cat. No.: B11937197 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
FFN270 hydrochloride is a fluorescent false neurotransmitter that serves as a powerful tool

for the investigation of noradrenergic systems in the brain.[1][2] As a fluorescent substrate for

the norepinephrine transporter (NET) and the vesicular monoamine transporter 2 (VMAT2),

FFN270 allows for the labeling and visualization of noradrenergic neurons and their synaptic

vesicles.[1][2] Its application in two-photon microscopy enables high-resolution imaging of

synaptic vesicle content release from individual axonal sites in living organisms, providing

valuable insights into the dynamics of neurotransmission.[1][2][3] This document provides

detailed application notes and experimental protocols for the use of FFN270 hydrochloride in

two-photon microscopy.

Properties of FFN270 Hydrochloride
A summary of the key properties of FFN270 hydrochloride is presented in the table below.
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Property Value Reference

Molecular Weight 259.66 g/mol --INVALID-LINK--

Formula C₁₁H₁₀FNO₃・HCl --INVALID-LINK--

Excitation Maxima
320 nm or 365 nm (pH-

dependent)
--INVALID-LINK--

Emission Maximum 475 nm --INVALID-LINK--

Solubility Soluble to 100 mM in DMSO --INVALID-LINK--

Purity ≥98% --INVALID-LINK--

Storage
Store at -20°C, protect from

light
--INVALID-LINK--

Mechanism of Action
FFN270 is actively transported into noradrenergic neurons via the norepinephrine transporter

(NET).[1] Once inside the neuron, it is then packaged into synaptic vesicles by the vesicular

monoamine transporter 2 (VMAT2).[1] This process allows for the selective labeling of

noradrenergic synaptic vesicles. Upon neuronal stimulation and subsequent exocytosis, the

FFN270-containing vesicles release their content, leading to a decrease in fluorescence

intensity (destaining) at the release site. This destaining can be monitored using two-photon

microscopy to study the dynamics of norepinephrine release.[1]
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Figure 1: Mechanism of FFN270 uptake and release in noradrenergic neurons.

Experimental Protocols
Stock Solution Preparation

Reconstitution: FFN270 hydrochloride is soluble in DMSO up to 100 mM. To prepare a

stock solution, reconstitute the solid FFN270 hydrochloride in the desired volume of DMSO.

For example, to make a 10 mM stock solution from 1 mg of FFN270 (MW: 259.66), add

38.51 µL of DMSO.

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles

and store at -20°C, protected from light. Stock solutions are stable for up to one month when

stored properly.

In Vivo Two-Photon Microscopy Protocol (Adapted from
Dunn et al., 2018)
This protocol is designed for imaging noradrenergic axons in the barrel cortex of mice.

1. Animal Preparation and Surgery:

Anesthetize the mouse using isoflurane (1-2% in oxygen).

Secure the mouse in a stereotaxic frame and maintain its body temperature with a heating

pad.

Shave the scalp and clean the exposed skull.

Create a 3 mm craniotomy over the barrel cortex (AP: -1.5 mm, ML: 3.0 mm from Bregma)

using a high-speed dental drill. Be careful not to damage the underlying dura.

Control any bleeding with sterile saline or artificial cerebrospinal fluid (aCSF).

2. FFN270 Hydrochloride Injection:
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Prepare a 1 mM working solution of FFN270 by diluting the DMSO stock solution in aCSF.

Load a glass micropipette with the FFN270 working solution.

Using a stereotaxic injector, inject a total of 100 nL of the FFN270 solution (equivalent to 100

pmol) into the barrel cortex at multiple depths (e.g., 100 µm, 50 µm, and 20 µm below the

cortical surface) with a 3-minute delay between each injection depth.[1]

Slowly withdraw the micropipette.

3. Imaging Preparation:

Seal the craniotomy with a glass coverslip using dental cement.

Affix a head-plate to the skull for head fixation under the microscope.

Allow the animal to recover from anesthesia if performing awake imaging, or maintain

anesthesia for acute imaging.

4. Two-Photon Imaging:

Secure the head-fixed mouse under the two-photon microscope.

Use a Ti:Sapphire laser tuned to an appropriate wavelength for FFN270 excitation (e.g., 740-

780 nm, as two-photon excitation typically uses wavelengths 1.5-2 times the one-photon

maximum).

Acquire image stacks from the region of interest. The Dunn et al. (2018) study used a z-stack

of 30 µm with a 1 µm step size for in vivo experiments.[1]

To observe synaptic release, acquire a baseline image series and then apply a stimulus

(e.g., optogenetic stimulation or systemic administration of a drug like amphetamine).

Continue acquiring images to monitor the change in fluorescence intensity of FFN270-

labeled puncta.
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Figure 2: Experimental workflow for in vivo two-photon imaging with FFN270.
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Data Presentation
Quantitative data on the binding affinity of FFN270 for NET and VMAT2 are not readily

available in the public domain. However, functional assays have demonstrated its activity as a

substrate for both transporters.[1] A primary screen against 54 other CNS molecular targets

showed no significant binding, indicating a high degree of selectivity for its intended targets.[1]

The following table summarizes quantitative data from the foundational study by Dunn et al.

(2018) on FFN270- FFN270-labeled release from noradrenergic axons in vivo.

Stimulation
Condition

Target Axons

%
Fluorescence
Loss (Mean ±
SEM)

N (animals) p-value

Optogenetic (10

Hz, 2400 pulses)
ChR2+ 46.2 ± 8.3% 6

0.0012 (vs.

ChR2-)

Optogenetic (10

Hz, 2400 pulses)
ChR2- 18.1 ± 4.8% 6

Amphetamine (1

mg/kg, i.p.)
All labeled axons

Significantly

more than saline
Not specified <0.05

Amphetamine

(10 mg/kg, i.p.)
All labeled axons

Significantly

more than saline
Not specified <0.01

Data Analysis
A typical workflow for analyzing FFN270 two-photon imaging data to quantify synaptic release

is as follows:

Image Pre-processing:

Motion Correction: Correct for any movement artifacts in the time-series image stacks

using appropriate algorithms (e.g., rigid or non-rigid registration).

Bleed-through Correction: If imaging multiple fluorophores, correct for any spectral bleed-

through.
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Identification of Regions of Interest (ROIs):

Manually or automatically identify FFN270-labeled puncta (varicosities) which represent

potential synaptic release sites. These will be your ROIs.

Fluorescence Intensity Measurement:

For each ROI, measure the mean fluorescence intensity over time.

Normalize the fluorescence intensity of each ROI to its baseline fluorescence before

stimulation (ΔF/F₀).

Quantification of Release:

Calculate the percentage of fluorescence loss after stimulation as an index of synaptic

vesicle release.

Compare the fluorescence loss between different experimental conditions (e.g., stimulated

vs. non-stimulated, different drug concentrations).
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Figure 3: Data analysis workflow for FFN270 imaging experiments.

Conclusion
FFN270 hydrochloride is a valuable tool for researchers studying the noradrenergic system.

Its use in conjunction with two-photon microscopy provides a robust method for visualizing and

quantifying synaptic vesicle release in vivo. The protocols and data presented here offer a

comprehensive guide for the successful implementation of FFN270 in your research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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